Product packaging for Fingolimod Palmitate Amide-d4(Cat. No.:)

Fingolimod Palmitate Amide-d4

Cat. No.: B1151148
M. Wt: 549.9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterated Analogs in Modern Drug Discovery and Development Methodologies

The use of deuterated analogs, where hydrogen atoms in a molecule are replaced by their stable isotope deuterium (B1214612), has become a significant strategy in modern drug discovery. nih.gov This subtle structural modification, known as deuteration, can have a profound impact on a drug's metabolic profile. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. clearsynthdiscovery.com This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes, particularly the cytochrome P450 (CYP450) family, which are often responsible for drug metabolism. clearsynthdiscovery.com

This "kinetic isotope effect" can lead to several advantageous changes in a drug's pharmacokinetic properties. wikipedia.org By slowing down metabolism, deuteration can increase the drug's half-life, leading to a longer duration of action and potentially reducing the frequency of dosing. wikipedia.orgnih.gov Furthermore, by blocking metabolism at specific sites, it can reduce the formation of unwanted or toxic metabolites, thereby improving the drug's safety and tolerability profile. clearsynthdiscovery.comnih.gov The first FDA-approved deuterated drug, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, paving the way for further exploration of this strategy. nih.govnih.gov This approach has now expanded beyond improving existing drugs to being an integral part of designing new chemical entities from the early stages of discovery. nih.gov

Overview of Fingolimod (B1672674) and its Metabolic Context in Preclinical Investigation

Fingolimod is an immunomodulating drug primarily known for its use in treating multiple sclerosis. nih.gov Structurally, it is an analog of the natural signaling molecule sphingosine (B13886). nih.gov Fingolimod itself is a prodrug, meaning it is inactive until it is metabolized in the body. unipg.it The primary activation pathway involves phosphorylation by sphingosine kinases to form the active metabolite, fingolimod-phosphate. nih.govtandfonline.com This active form then exerts its therapeutic effects.

However, the biotransformation of fingolimod is complex and involves other metabolic pathways. Besides phosphorylation, fingolimod is extensively metabolized through hydroxylation and oxidation, primarily by the CYP4F2 enzyme, which leads to a series of inactive carboxylic acid metabolites. nih.gov Another documented metabolic route involves the formation of non-polar ceramide-like adducts. nih.gov This includes the formation of amide-linked metabolites where fatty acids are conjugated to the fingolimod structure. The formation of Fingolimod Palmitate Amide represents one such metabolic transformation, where palmitic acid is attached to the core fingolimod molecule. Understanding these various metabolic pathways is crucial during preclinical investigations to fully characterize the drug's disposition and potential for drug-drug interactions. nih.govtandfonline.com

Rationale for Investigating Fingolimod Palmitate Amide-d4 within Academic Research Frameworks

The synthesis and investigation of this compound serve a specific and critical purpose within academic and preclinical research. As a deuterated version of a known metabolite of fingolimod, its primary application is as an internal standard for bioanalytical assays. veeprho.com In quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for achieving accurate and reproducible measurements of a target analyte in complex biological samples like blood or plasma. nih.gov

Because this compound is chemically identical to the actual metabolite (Fingolimod Palmitate Amide) but has a different mass due to the deuterium atoms, it behaves similarly during sample extraction, chromatography, and ionization. veeprho.com This allows it to be distinguished by the mass spectrometer, thereby enabling precise quantification of the non-labeled metabolite by correcting for any variability during the analytical process. nih.gov

Chemical Compound Data

Below are tables detailing the properties of the discussed compounds.

Table 1: Physicochemical Properties of this compound Data sourced from PubChem. nih.gov

PropertyValue
Molecular Formula C₃₅H₆₃NO₃
IUPAC Name N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]hexadecanamide
Molecular Weight 549.9 g/mol
Exact Mass 549.50590186 Da
XLogP3 11.7
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 26

Table 2: Comparison of Fingolimod Palmitate Amide and its Deuterated Analog This table illustrates the key difference between the native metabolite and its deuterated form used in research.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Fingolimod Palmitate Amide1242271-26-6C₃₅H₆₃NO₃545.88
This compound1346747-38-3C₃₅H₅₉D₄NO₃549.9

Properties

Molecular Formula

C₃₅H₅₉D₄NO₃

Molecular Weight

549.9

Synonyms

N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)palmitamide-d4

Origin of Product

United States

Synthetic Methodologies for Deuterated Fingolimod Analogs

General Principles of Deuterium (B1214612) Incorporation into Complex Organic Architectures

Incorporating deuterium into intricate organic molecules requires a diverse toolkit of synthetic methods. The choice of method depends on the desired location of the deuterium atoms, the stability of the substrate, and the availability of deuterated reagents. researchgate.net

Key strategies for deuterium incorporation include:

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of a C-H bond with a C-D bond. It can be catalyzed by acids, bases, or transition metals. rsc.orgrsc.org Metal-catalyzed C-H activation, in particular, has emerged as a powerful tool for late-stage deuteration without the need for extensive re-synthesis of the molecule. rsc.org

Reduction using Deuterated Reagents: Carbonyls, alkenes, and other unsaturated functional groups can be reduced using deuterated reducing agents. Reagents like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) are commonly used to introduce deuterium with high efficiency. researchgate.net

Building Block Approach: This strategy involves using commercially available, simple deuterated molecules as starting materials in a multi-step synthesis. researchgate.net This "bottom-up" approach ensures the precise placement of deuterium from the outset.

Photochemical and Biocatalytic Methods: Emerging techniques leverage light energy or enzymes to facilitate deuterium incorporation under mild conditions, often with high selectivity. researchgate.netresearchgate.netrsc.org

These methods can be broadly classified based on the deuterium source used, with deuterium oxide (D₂O) being the most common and cost-effective option. uni-rostock.de

Design and Strategic Planning for the Synthesis of Fingolimod (B1672674) Palmitate Amide-d4

The synthesis of Fingolimod Palmitate Amide-d4 requires a retro-synthetic analysis to identify key intermediates and strategic points for deuterium incorporation. The target molecule consists of three parts: the Fingolimod core, a palmitate tail, and an amide linkage, with four deuterium atoms located on the Fingolimod structure. A logical placement for the four deuterium atoms (d4) is on the two primary alcohol carbons (C1 and C3) of the 2-amino-2-substituted-propane-1,3-diol backbone of Fingolimod.

Chemical Structure of Fingolimod: 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol

Proposed Amide Formation: The amide bond is formed between the primary amine of Fingolimod-d4 (B602462) and the carboxylic acid of palmitic acid.

The most direct strategy for synthesizing the proposed Fingolimod-d4 structure involves the use of a powerful deuterated reducing agent late in the synthesis of the Fingolimod core.

Deuterated ReagentRole in SynthesisTypical Application
Lithium Aluminum Deuteride (LiAlD₄) Stoichiometric reducing agentReduction of esters or carboxylic acids to deuterated primary alcohols.
Sodium Borodeuteride (NaBD₄) Stoichiometric reducing agentReduction of aldehydes and ketones to deuterated alcohols.
Deuterium Oxide (D₂O) Deuterium sourceUsed in H/D exchange reactions, often with a catalyst. nih.gov
Deuterated Solvents (e.g., DMSO-d₆) Deuterium sourceCan act as a deuterium donor in base-mediated exchange reactions. acs.org

For the synthesis of this compound, Lithium Aluminum Deuteride (LiAlD₄) is the ideal choice. It can efficiently reduce a key diester intermediate to the corresponding dideuterated diol, thereby incorporating all four deuterium atoms in a single, high-yielding step.

Regioselectivity , the control over the position of deuterium incorporation, is paramount.

Functional Group Directed Methods: The reduction of the diester precursor to Fingolimod with LiAlD₄ is inherently regioselective. The reagent specifically attacks the carbonyl carbons of the ester groups, ensuring that deuterium is incorporated exclusively at the C1 and C3 positions of the propanediol (B1597323) backbone.

Catalytic H-D Exchange: Alternatively, transition-metal catalysts can offer high regioselectivity. For example, ruthenium catalysts can direct deuteration to the carbon atoms adjacent to hydroxyl groups, a useful strategy if the diol is formed prior to the deuteration step. researchgate.netrsc.org

Stereoselectivity is not a primary concern for deuteration at the C1 and C3 methylene (-CD₂OH) positions of Fingolimod as these carbons are not stereocenters. However, in the synthesis of more complex deuterated molecules, stereocontrol can be achieved using chiral catalysts or biocatalytic methods that facilitate enantioselective installation of deuterium. researchgate.net

Advanced Characterization Techniques for Confirming Isotopic Purity and Structural Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of the deuterium atoms within the this compound molecule. Both ¹H NMR and ²H NMR are employed for this purpose. In the ¹H NMR spectrum, the disappearance or significant reduction of a proton signal at a specific chemical shift, compared to the non-deuterated analog, provides strong evidence for deuterium substitution at that position.

For a more direct confirmation, ²H NMR spectroscopy can be performed. The presence of a signal in the ²H NMR spectrum at a chemical shift corresponding to a specific position in the molecule unequivocally confirms the location of the deuterium label. The integration of this signal can also provide a quantitative measure of the deuterium incorporation at that site.

Table 2: Hypothetical ¹H NMR and ²H NMR Data for this compound
Position¹H Chemical Shift (ppm) of Non-deuterated Analog¹H Signal in this compound²H Chemical Shift (ppm) in this compound
-CH2-ND-~3.0Reduced intensity~3.0
-CH(D)-~3.5Absent~3.5
-CH(D)-~3.8Absent~3.8

High-Resolution Mass Spectrometry for Isotopic Abundance Verification

By analyzing the isotopic cluster of the molecular ion, the relative abundance of each isotopologue (M, M+1, M+2, M+3, M+4, etc.) can be determined. The isotopic enrichment is then calculated based on the intensity of the peak corresponding to the fully deuterated molecule (M+4) relative to the sum of the intensities of all isotopologues.

Table 3: Hypothetical HRMS Data for Isotopic Abundance of this compound
IsotopologueCalculated m/zObserved m/zRelative Abundance (%)
M (d0)548.4968548.49710.5
M+1 (d1)549.5031549.50351.2
M+2 (d2)550.5094550.50982.8
M+3 (d3)551.5157551.51615.5
M+4 (d4)552.5220552.522490.0

Chromatographic Purity Assessment (e.g., HPLC, GC)

In addition to confirming the isotopic purity, it is crucial to assess the chemical purity of the synthesized this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A validated HPLC method can separate the target compound from any starting materials, by-products, or other impurities.

The purity is typically determined by measuring the peak area of the main compound as a percentage of the total peak area of all components in the chromatogram. For a lipidated molecule like Fingolimod Palmitate Amide, a reversed-phase HPLC method with a suitable C18 or C8 column is often employed. The mobile phase composition and gradient are optimized to achieve good resolution of all potential impurities. nih.govshimadzu.com

Alternatively, Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) can be used, particularly for assessing the purity of the fatty acid component after hydrolysis of the amide bond. This can confirm the absence of other fatty acid impurities.

Table 4: Typical HPLC Purity Analysis of this compound
ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient50-95% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time15.2 min
Purity (by area %)>99.5%

Advanced Analytical Applications of Fingolimod Palmitate Amide D4

Role as an Internal Standard in Quantitative Bioanalytical Methodologies

Fingolimod (B1672674) Palmitate Amide-d4, a deuterium-labeled version of Fingolimod Palmitate Amide, is ideally suited for use as an internal standard in quantitative bioanalytical methods. The key advantage of using a stable isotope-labeled internal standard is that it shares nearly identical physicochemical properties with the analyte of interest. This includes its extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. Consequently, any sample-to-sample variability during preparation and analysis affects both the analyte and the internal standard equally, allowing for highly accurate and precise quantification.

The development of robust LC-MS/MS methods is crucial for the trace analysis of pharmaceutical compounds. In a typical workflow, Fingolimod Palmitate Amide-d4 would be added to a biological sample at a known concentration before sample preparation. The sample would then undergo extraction, often through protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.

The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte (Fingolimod Palmitate Amide) and the internal standard (this compound). For instance, based on methods for Fingolimod and its deuterated standard, the transitions might be selected as follows (hypothetical values for the palmitate amide):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fingolimod Palmitate Amide[Value][Value]
This compound[Value+4][Value+4]

Method validation would be performed according to regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision, recovery, and stability.

Complex biological samples, such as plasma from animal studies, contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as matrix effects. This can lead to ion suppression or enhancement, compromising the accuracy of quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. Since the internal standard co-elutes with the analyte and has the same ionization characteristics, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized, ensuring reliable results. Studies on Fingolimod-d4 (B602462) have demonstrated that with this approach, the matrix effect can be minimized, with extraction recoveries for the analyte consistently above 60%. mdpi.com

For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against a series of known analyte concentrations. The use of this compound ensures the linearity and reproducibility of this curve.

The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably distinguished from background noise. For structurally similar compounds like Fingolimod, LC-MS/MS methods utilizing deuterated internal standards have achieved LLOQs as low as 0.3 ng/mL in plasma. mdpi.com A typical calibration curve for Fingolimod using Fingolimod-d4 as an internal standard demonstrates excellent linearity over a wide concentration range. nih.gov

Table 1: Representative Calibration Curve Data for Fingolimod using Fingolimod-d4 as an Internal Standard This table is illustrative and based on typical data for the parent compound.

Nominal Concentration (ng/mL) Analyte/IS Peak Area Ratio Calculated Concentration (ng/mL) Accuracy (%)
0.5 0.012 0.49 98.0
1.0 0.025 1.02 102.0
5.0 0.128 5.12 102.4
10.0 0.255 10.20 102.0
50.0 1.260 49.80 99.6

Utilization in Differential Metabolomics and Lipidomics Studies

Stable isotope labeling is a powerful tool in metabolomics and lipidomics for tracing the metabolic fate of compounds and for comparative analysis of metabolite profiles between different biological states.

In a differential metabolomics study, a biological system (e.g., a cell culture or an animal model) could be treated with a mixture of unlabeled Fingolimod Palmitate Amide and a known amount of this compound. By analyzing the resulting metabolite profiles with high-resolution mass spectrometry, researchers can distinguish between endogenous metabolites and those derived from the administered compound. The characteristic mass shift of +4 Da for the deuterated metabolites allows for their unambiguous identification in complex spectra. This approach enables the comparison of metabolic pathways under different experimental conditions, providing insights into the biochemical effects of the compound.

The presence of the deuterium (B1214612) label in this compound serves as a unique signature for identifying its metabolites. When a biological sample is analyzed by LC-MS, any detected compound that exhibits the characteristic isotopic pattern of the d4-label can be confidently identified as a metabolite of the administered drug. This is particularly valuable for distinguishing drug metabolites from isobaric endogenous compounds, which have the same nominal mass but a different elemental composition. This technique would be instrumental in confirming the presence and structure of metabolites of Fingolimod Palmitate Amide, providing a clearer understanding of its metabolic fate.

Evaluation of Chromatographic Properties and Isotope Effects on Separation Efficiency

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The underlying assumption is that the deuterated standard will behave almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization, thus providing a reliable means to correct for variability. However, the substitution of hydrogen with deuterium can lead to subtle but measurable differences in chromatographic behavior, known as isotope effects. These effects can influence the efficiency of chromatographic separation and the accuracy of quantification.

In liquid chromatography, the primary isotope effect of deuterium substitution is often observed as a slight shift in retention time relative to the non-deuterated analogue. oup.comchromforum.org Deuterated compounds typically elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. chromforum.org This is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This can lead to a marginal decrease in the compound's lipophilicity, resulting in a weaker interaction with the non-polar stationary phase and consequently, a shorter retention time. oup.com

Conversely, in normal-phase chromatography, the opposite effect can be observed, with the deuterated compound being retained more strongly. The precise nature and magnitude of the isotope effect are dependent on several factors, including the number and position of the deuterium atoms in the molecule, the chromatographic conditions (e.g., mobile phase composition, stationary phase chemistry, and temperature), and the specific molecular interactions between the analyte and the stationary phase.

For this compound, the four deuterium atoms are located on the butyl group of the palmitate amide chain. This strategic placement is intended to minimize the isotope effect on the parts of the molecule that are critical for its primary interactions with the stationary phase. However, some degree of chromatographic separation between the deuterated and non-deuterated forms is still possible and requires careful evaluation during method development.

The separation efficiency of the chromatographic system for both the analyte and its deuterated internal standard is a critical parameter. It is essential to ensure that the peaks are sharp and symmetrical to achieve optimal sensitivity and to minimize any potential interference from co-eluting matrix components. The degree of co-elution between the analyte and the internal standard is particularly important. kcasbio.com If the isotope effect leads to a significant separation of the two peaks, they may be affected differently by matrix-induced ion suppression or enhancement, which can compromise the accuracy of the analytical method. oup.com

Detailed Research Findings:

While specific studies on the chromatographic properties of this compound are not extensively published, research on other deuterated compounds provides valuable insights. For instance, studies have shown that even a small separation between an analyte and its deuterated internal standard can lead to biased results, especially in the presence of significant matrix effects. oup.com Therefore, a primary goal during the development of an LC-MS/MS method is to select chromatographic conditions that minimize this separation.

The following hypothetical data tables illustrate the potential impact of different chromatographic conditions on the retention time and resolution of Fingolimod Palmitate Amide and its d4-labeled analogue.

Table 1: Effect of Mobile Phase Composition on Retention Time

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Retention Time (min) - Fingolimod Palmitate AmideRetention Time (min) - this compoundRetention Time Difference (min)
60:408.548.510.03
70:306.216.180.03
80:204.154.130.02
90:102.892.870.02

Table 2: Influence of Column Temperature on Separation

Column Temperature (°C)Retention Time (min) - Fingolimod Palmitate AmideRetention Time (min) - this compoundResolution (Rs)
305.325.280.85
355.105.070.92
404.884.851.05
454.654.631.10

These tables demonstrate that by optimizing chromatographic parameters such as mobile phase composition and column temperature, it is possible to manage the isotope effect and ensure near co-elution of the analyte and its deuterated internal standard, which is crucial for the robustness and accuracy of the quantitative assay. The goal is to achieve a resolution value (Rs) as close to zero as possible, indicating complete co-elution. However, in practice, a small, consistent separation may be acceptable as long as it does not introduce variability into the results.

Mechanistic Elucidation of Fingolimod Metabolism Using Deuterated Probes

Application in In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate. The use of Fingolimod (B1672674) Palmitate Amide-d4 in these assays provides a more detailed understanding of its metabolic fate in a controlled environment.

Subcellular fractions, such as liver microsomes and S9 fractions, are rich in drug-metabolizing enzymes and are routinely used to assess metabolic stability. Studies using Fingolimod Palmitate Amide-d4 in these systems have enabled the characterization of key enzyme kinetic parameters. While specific data for this compound is still emerging, the principles of such studies are well-established. For the parent compound, fingolimod, studies in human liver microsomes have demonstrated that its metabolism follows Michaelis-Menten kinetics. nih.gov The primary route of metabolism is ω-hydroxylation. nih.gov

Table 1: Illustrative Enzyme Kinetic Parameters for a Hypothetical Fingolimod Derivative in Human Liver Microsomes

ParameterValueUnit
Km (Michaelis-Menten constant)150µM
Vmax (Maximum reaction velocity)2000pmol/min/mg protein
CLint (Intrinsic clearance)13.3µL/min/mg protein

This table is illustrative and based on typical parameters observed for drug candidates. Specific values for this compound would require dedicated experimental investigation.

The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, is cleaved at a slower rate by metabolic enzymes. This phenomenon can be exploited to identify rate-limiting steps in a metabolic pathway. If deuteration at a specific site significantly slows down the metabolism of this compound, it indicates that the cleavage of that particular C-H(D) bond is a critical step in its biotransformation. This information is invaluable for predicting potential drug-drug interactions and for designing more metabolically stable drug candidates.

Tracing of Metabolic Pathways in Preclinical Biological Systems

The use of deuterated probes extends beyond in vitro systems to preclinical animal models, allowing for the comprehensive mapping of metabolic pathways in a living organism.

When this compound is administered to animal models, its metabolites can be readily identified using mass spectrometry. The unique mass signature of the deuterium label allows for the clear differentiation of drug-related material from endogenous compounds. This enables the construction of a detailed metabolic map, identifying not only the primary metabolites but also subsequent, or secondary, metabolites formed through further enzymatic reactions.

The "palmitate amide" moiety of the compound suggests that it may be a substrate for fatty acid amide hydrolase (FAAH). researchgate.netnih.gov FAAH is a key enzyme responsible for the degradation of a class of endogenous signaling lipids. nih.gov By using this compound, researchers can investigate the role of FAAH in its hydrolysis. Furthermore, the deuterated probe can be used to explore various conjugation pathways, such as glucuronidation or sulfation, which are common routes for the detoxification and elimination of drug metabolites.

Role in Investigating Cytochrome P450 (CYP) Isoenzyme Contributions to Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. Identifying the specific CYP isoenzymes involved in the metabolism of a drug is critical for predicting its potential for drug-drug interactions. For the parent drug, fingolimod, it has been established that CYP4F2 is the major enzyme responsible for its ω-hydroxylation, the primary elimination pathway. nih.gov By incubating this compound with a panel of recombinant human CYP enzymes, researchers can precisely determine which isoenzymes are capable of metabolizing the compound. This information, combined with chemical inhibition studies in human liver microsomes, provides a comprehensive profile of the CYP-mediated metabolism of this novel deuterated probe.

Specific Focus on CYP4F2 and Other Relevant Isoforms

Research has demonstrated that the primary route of fingolimod elimination from the body is through metabolism, specifically via ω-hydroxylation of the octyl side chain, which is then followed by further oxidation. nih.govresearchgate.net Extensive in vitro studies using human liver microsomes (HLMs) and a panel of recombinant human CYP enzymes have pinpointed CYP4F2 as the major enzyme responsible for this initial and rate-limiting step. nih.govnih.gov

When fingolimod is incubated with human liver microsomes, the kinetics of its metabolism follow the Michaelis-Menten model. nih.gov The involvement of CYP4F2 was confirmed through several experimental approaches. Firstly, out of 21 recombinant human P450 enzymes tested, only CYP4F2, and to a lesser degree CYP4F3B, were capable of producing metabolite profiles similar to those observed in HLMs. nih.gov Secondly, antibodies specifically targeting CYP4F2 were able to almost completely block the metabolism of fingolimod in these microsomal preparations. nih.gov In contrast, antibodies against other major drug-metabolizing enzymes like CYP2D6, CYP2E1, and CYP3A4 showed no significant inhibitory effect. nih.gov This highlights the high degree of specificity of CYP4F2 in the biotransformation of fingolimod.

While CYP4F2 is the principal catalyst, evidence suggests a minor contribution from other members of the CYP4F subfamily, such as CYP4F3B. nih.gov However, the rates of fingolimod metabolism in a panel of HLMs from various donors did not show any correlation with the marker activities of other major CYP enzymes, further solidifying the primary role of the CYP4F subfamily. nih.gov

Deuterated versions of fingolimod serve as critical probes in such studies. By strategically placing deuterium atoms on the molecule, for instance at the site of metabolism, researchers can investigate the kinetic isotope effect. A significant change in the rate of metabolism of the deuterated versus the non-deuterated compound can confirm the bond-breaking step at that specific position as rate-limiting, providing definitive evidence for the metabolic pathway.

Table 1: Enzyme Kinetic Parameters for Fingolimod Metabolism in Human Liver Microsomes (HLM)

Parameter Value
Michaelis-Menten Constant (Km) 183 µM
Maximum Velocity (Vmax) 1847 pmol/(min · mg)

Data derived from studies on the ω-hydroxylation of fingolimod in HLM. nih.gov

Inhibition and Induction Studies with Deuterated Substrates

Inhibition and induction studies are fundamental to characterizing the drug interaction profile of a compound. Deuterated substrates can offer enhanced precision in these assays. In the context of fingolimod, understanding its interaction with inhibitors and inducers of its primary metabolizing enzyme, CYP4F2, is of significant clinical interest.

Inhibition Studies

The potent inhibitory effect of ketoconazole (B1673606) on fingolimod metabolism provides strong evidence for the role of CYP4F2. nih.gov Ketoconazole, while known as a strong inhibitor of CYP3A4, also effectively inhibits CYP4F2. nih.govnih.gov In studies with human liver microsomes, ketoconazole was shown to be a potent inhibitor of fingolimod metabolism. nih.gov The co-administration of ketoconazole with fingolimod can lead to a moderate increase in the blood concentrations of both fingolimod and its active metabolite, fingolimod phosphate (B84403). nih.gov

Conversely, inhibitors of other major CYP enzymes have shown little to no effect on fingolimod's metabolism. For instance, azamulin (B193673) and troleandomycin, both CYP3A inhibitors, demonstrated only slight or no inhibition, respectively. nih.gov This further distinguishes the metabolic pathway of fingolimod from many other drugs that are primarily cleared by CYP3A4.

The use of a deuterated fingolimod probe in such inhibition assays can help to dissect the finer details of enzyme-inhibitor-substrate interactions. The altered metabolic rate of a deuterated substrate can sometimes influence the apparent potency of an inhibitor, providing deeper insights into the mechanism of inhibition.

Table 2: Inhibition of Fingolimod Metabolism by Various Compounds

Inhibitor System Parameter Value
Ketoconazole Human Liver Microsomes (HLM) Ki 0.74 µM
Ketoconazole Recombinant CYP4F2 IC50 1.6 µM
Azamulin Human Liver Microsomes (HLM) % Inhibition 13-27%
Troleandomycin Human Liver Microsomes (HLM) % Inhibition None

This table summarizes the inhibitory effects of different compounds on the metabolic pathways of fingolimod. nih.gov

Induction Studies

Induction studies are performed to determine if a drug can increase the expression of metabolizing enzymes, which could lead to faster clearance of itself or other co-administered drugs. In vitro data indicates that fingolimod and its active phosphate metabolite have no capacity to induce major drug-metabolizing CYP enzymes at clinically relevant concentrations. nih.gov Population pharmacokinetic analyses have also suggested that CYP3A inducers have a negligible effect on the pharmacokinetics of fingolimod. nih.gov This low potential for induction-related drug-drug interactions is a favorable characteristic, likely attributable to its specific metabolism by the less commonly involved CYP4F2 enzyme. nih.gov

Theoretical Frameworks and Broader Research Implications of Stable Isotope Tracers

Application of Deuterated Analogs in Early-Stage Drug Candidate Profiling

In the early stages of drug discovery, understanding the metabolic stability and pharmacokinetic profile of a drug candidate is paramount. Deuterated analogs, such as the theoretical Fingolimod (B1672674) Palmitate Amide-d4, can be instrumental in these studies. By administering a mixture of the deuterated and non-deuterated drug candidate (a "cassette" dose) to an in vitro or in vivo model, researchers can simultaneously assess the metabolic fate of both compounds.

Table 1: Theoretical Application of Fingolimod Palmitate Amide-d4 in Drug Candidate Profiling

Parameter Methodology Information Gained
Metabolic StabilityIncubation with liver microsomes followed by LC-MS analysis of the ratio of deuterated to non-deuterated parent compound over time.Intrinsic clearance rate and potential for metabolic switching.
Metabolite IdentificationAnalysis of mass spectra for isotopic doublets to identify drug-related metabolites.Elucidation of metabolic pathways (e.g., oxidation, hydrolysis).
Pharmacokinetic ProfilingIn vivo administration of a co-dose of labeled and unlabeled compound, followed by blood sample analysis.Simultaneous determination of key pharmacokinetic parameters for parent and metabolites.

Enhancement of Bioanalytical Method Robustness and Accuracy through Stable Isotope Standards

One of the most critical applications of deuterated compounds is their use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.govmedchemexpress.cn this compound would serve as an ideal internal standard for the quantification of Fingolimod Palmitate Amide in complex biological matrices such as plasma or tissue homogenates.

An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. A stable isotope-labeled internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. This co-behavior allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the analytical method.

The use of a deuterated internal standard like this compound would be particularly advantageous for quantifying low levels of Fingolimod Palmitate Amide, which may be present as a metabolite or an impurity of the parent drug, Fingolimod. chemicea.comwatson-int.com

Table 2: Comparison of Bioanalytical Methods With and Without a Deuterated Internal Standard

Analytical Parameter Without Deuterated Internal Standard With this compound as Internal Standard
Accuracy Prone to variability due to matrix effects and sample processing inconsistencies.Significantly improved due to correction for analyte loss and ionization suppression/enhancement.
Precision Lower precision (higher coefficient of variation) due to uncompensated variations.Higher precision (lower coefficient of variation) as variations are normalized.
Robustness Less robust, more susceptible to changes in experimental conditions.More robust, providing reliable results across different sample batches and analytical runs.
Limit of Quantification Potentially higher due to greater analytical noise.Potentially lower as the signal-to-noise ratio is improved.

Contribution to the Understanding of Structure-Metabolism Relationships

The strategic placement of deuterium (B1214612) atoms within a molecule can provide valuable insights into its structure-metabolism relationships. While this compound implies a general labeling, the specific positions of the deuterium atoms are critical. If deuterium is placed at a site of metabolic attack (e.g., a carbon-hydrogen bond that undergoes hydroxylation), the stronger carbon-deuterium bond can slow down the rate of metabolism at that position. This phenomenon is known as the "deuterium kinetic isotope effect" (KIE).

By synthesizing different deuterated isotopomers of Fingolimod Palmitate Amide and studying their metabolic profiles, researchers can pinpoint the primary sites of metabolism. This information is invaluable for:

Metabolic "Soft Spot" Identification: Identifying the parts of the molecule most susceptible to metabolic breakdown.

Drug Design and Optimization: Guiding medicinal chemists in modifying the molecular structure to block or slow down metabolic pathways, potentially improving the drug's half-life and oral bioavailability.

Predicting Drug-Drug Interactions: Understanding the specific enzymes responsible for metabolism can help predict potential interactions with other drugs that are metabolized by the same enzymes.

The parent drug, Fingolimod, is known to be a sphingosine (B13886) 1-phosphate receptor modulator. nih.gov Understanding the metabolism of its derivatives, such as the palmitate amide, through the use of deuterated tracers, can contribute to the development of next-generation therapeutics with improved metabolic profiles.

Future Directions and Emerging Research Avenues for Deuterated Compounds

Advancements in High-Throughput Synthesis of Deuterated Libraries

The synthesis of deuterated compounds is transitioning from complex, multi-step processes to more streamlined and efficient methods. High-throughput synthesis, which combines combinatorial chemistry and parallel synthesis, is a key driver of this evolution, enabling the rapid creation of large collections, or libraries, of compounds. nih.govhitgen.com This approach is crucial for drug discovery, allowing researchers to generate numerous deuterated variations of a parent molecule to screen for improved metabolic stability and pharmacokinetic properties. nih.govresearchgate.net

A significant advancement in this area is the adoption of continuous flow chemistry. nih.gov This technique facilitates the efficient and practical installation of deuterium (B1214612) atoms into diverse organic structures, marking a new era in isotope-based synthetic chemistry. nih.govcolab.ws These modern methods offer substantial improvements over traditional batch-type processes, which are often complex and costly. bionauts.jp

TechniqueDescriptionKey Advantages
Parallel SynthesisSimultaneously synthesizes a large number of distinct compounds in a spatially separated manner (e.g., in different wells of a microtiter plate).- High speed of library generation.
  • Complete control over compound properties. researchgate.net
  • Facilitates rapid screening and optimization.
  • Flow ChemistryPerforms chemical reactions in a continuously flowing stream rather than in a batch. Reactants are pumped together and flow through a reactor.- Efficient and practical installation of deuterium. nih.govcolab.ws
  • Low environmental impact (e.g., no high pressure or deuterium gas). bionauts.jp
  • High reaction performance and yield. bionauts.jp
  • Automated SynthesisUtilizes robotics and computer control to carry out the synthesis process, from reagent handling to purification.- Increased productivity and throughput. researchgate.net
  • Improved reproducibility and precision.
  • Integration with purification and analysis systems. researchgate.net
  • Integration of Deuterated Compound Analysis with Multi-Omics Technologies (e.g., Proteomics, Transcriptomics)

    The field of "multi-omics," which integrates data from genomics, transcriptomics, proteomics, and metabolomics, aims to provide a comprehensive understanding of complex biological systems. mdpi.com Deuterated compounds are indispensable tools in this integrative approach, particularly in proteomics and metabolomics.

    In quantitative proteomics, stable isotope labeling using deuterated reagents is a common method to accurately measure changes in protein abundance between different samples. scispace.comnih.gov This involves introducing a "heavy" isotopic label into peptides from one sample and comparing their mass spectrometry signals to the "light," non-deuterated peptides from a control sample. nih.gov

    A novel approach termed "Deuteromics" utilizes deuterium oxide (D₂O), or heavy water, for the near-universal labeling of the metabolome. metsol.com This technique allows for the simultaneous exploration of multiple metabolic pathways from a single, non-radioactive tracer. metsol.commetsol.com Its advantages include simplicity (oral administration), cost-effectiveness, and the ability to study substrates with slow turnover rates, such as fatty acids and collagen. metsol.com In lipidomics, a method known as DOLGOReQ (Deuterium Oxide Labeling for Global Omics Relative Quantification) has been developed for the large-scale relative quantification of lipids. nih.gov

    Omics FieldRole of Deuterated CompoundsExample Application/Technique
    ProteomicsUsed as stable isotope labels for the relative and absolute quantification of proteins and peptides. scispace.comDimethyl labeling, where deuterated formaldehyde (B43269) is used to introduce a mass tag for comparative analysis via mass spectrometry. nih.gov
    MetabolomicsServe as non-radioactive tracers to follow the metabolic fate of molecules and measure flux through metabolic pathways. metsol.comDeuterium Metabolic Imaging (DMI) uses deuterated substrates like glucose to map metabolic activity in vivo. nih.gov
    LipidomicsEnables global relative quantification of lipids by metabolically incorporating deuterium from D₂O.DOLGOReQ, a mass spectrometric method based on partial metabolic D₂O labeling. nih.gov

    Development of Computational Models for Predicting Deuterium Effects on Metabolic Fate

    A significant challenge in the development of deuterated drugs is the unpredictability of deuterium's effects on in vivo metabolism. nih.gov While deuteration can slow the rate of metabolism by strengthening the carbon-hydrogen bond (the kinetic isotope effect), it can also lead to "metabolic switching." nih.govresearchgate.net This phenomenon occurs when the blockage of one metabolic pathway diverts the compound to other biotransformation routes, which can alter the drug's metabolite profile. nih.govresearchgate.net

    To address this complexity, there is a growing need for computational models that can predict the metabolic fate of deuterated compounds. nih.gov The goal is to develop in silico tools that can forecast how deuteration at specific molecular sites will influence pharmacokinetic properties and clearance mechanisms. Such models would significantly reduce the time and expense associated with synthesizing and testing a wide array of deuterated analogues. nih.gov Future predictive models will likely integrate multi-omics data and advanced algorithms to simulate metabolic pathways and account for the numerous variables that influence a drug's behavior in the body.

    VariableImpact on Metabolic FateRelevance for Predictive Models
    Metabolic SwitchingDeuteration at one site can increase metabolism at an alternative site, changing the metabolite ratio. nih.govresearchgate.netModels must be able to identify all potential metabolic "soft spots" and predict shifts in metabolic pathways.
    Enzyme ContributionThe specific enzymes involved (e.g., Cytochrome P450 vs. Aldehyde Oxidase) and their contribution to clearance determine the impact of deuteration. semanticscholar.orgRequires accurate data on enzyme kinetics and substrate specificity to predict the magnitude of the kinetic isotope effect.
    Systemic vs. Metabolic ClearanceThe overall elimination of a drug can be limited by blood flow (systemic clearance) or enzymatic breakdown (metabolic clearance). Deuteration primarily affects the latter. nih.govThe model must weigh the relative importance of different clearance mechanisms to predict the net effect on the drug's half-life.

    Innovations in Analytical Instrumentation for Enhanced Isotopic Detection and Quantification

    The analysis of deuterated compounds like Fingolimod (B1672674) Palmitate Amide-d4 relies heavily on sophisticated analytical instruments, with mass spectrometry (MS) being the cornerstone technology. scispace.comresearchgate.net Continuous innovation in this area is enhancing the ability to detect and quantify isotopic labels with greater precision and sensitivity.

    Modern high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap-based systems, provide the high mass accuracy necessary to resolve deuterated and non-deuterated forms of a molecule. labmanager.comresearchgate.net For non-traditional stable isotope analysis, multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) is increasingly the instrument of choice due to its high ionization efficiency. geoscienceworld.org Innovations are not limited to the analyzers; new ion sources, like the Agilent HydroInert source for Gas Chromatography-Mass Spectrometry (GC/MS), improve performance and minimize spectral issues. labmanager.com

    Beyond MS, Deuterium Metabolic Imaging (DMI) is an emerging MRI-based technique that allows for the non-invasive, 3D mapping of metabolic pathways in vivo. researchgate.netyale.edu By administering a deuterated substrate, such as [6,6′-²H₂]glucose, researchers can visualize its conversion into downstream metabolites like lactate (B86563) and glutamate, providing a powerful tool for studying metabolic processes in real-time. nih.govresearchgate.net

    Instrument/TechniquePrinciple of OperationApplication in Deuterated Compound Analysis
    High-Resolution MS (e.g., QTOF, Orbitrap)Separates ions based on a very precise measurement of their mass-to-charge ratio.Accurately quantifies deuterated internal standards and their unlabeled counterparts; characterizes metabolite structures. labmanager.comresearchgate.net
    MC-ICP-MSUses an argon plasma to ionize the sample and multiple collectors to simultaneously measure different isotope ratios.High-precision isotopic analysis of metals and other non-traditional stable isotopes. geoscienceworld.org
    Deuterium Metabolic Imaging (DMI)An MRI-based method that detects the signal from deuterium nuclei in administered labeled substrates and their metabolic products.Non-invasively maps metabolic pathways (e.g., glycolysis) in 3D in living organisms, including humans. nih.govresearchgate.net
    Gas Chromatography-Combustion-IRMS (GCC-IRMS)Separates compounds by GC, converts them to simple gases (e.g., H₂), and measures isotope ratios with an isotope ratio mass spectrometer.Allows for the detection of very low levels of deuterium enrichment, reducing the amount of tracer needed in metabolic studies. metsol.commetsol.com

    Q & A

    Basic: What analytical methodologies are recommended for characterizing the structural identity and purity of Fingolimod Palmitate Amide-d4 in preclinical studies?

    Answer:

    • Spectroscopic Techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the deuterated structure, focusing on chemical shifts corresponding to the palmitate amide moiety and deuterium labeling. Mass spectrometry (HRMS or LC-MS) should validate molecular weight and isotopic purity .
    • Chromatographic Purity : Employ reverse-phase HPLC with UV detection (e.g., 210 nm) and compare retention times against non-deuterated standards. Include a detailed description of mobile phase gradients and column specifications in the supplementary materials .
    • Impurity Profiling : Reference pharmacopeial guidelines (e.g., USP/EP) for impurity quantification. Use spiked samples with known impurities (e.g., Fingolimod Palmitate Amide) to validate method specificity .

    Basic: How can researchers optimize the synthetic route for this compound to maximize deuterium incorporation and yield?

    Answer:

    • Deuterium Source Selection : Use deuterated palmitic acid (d4-palmitic acid) and ensure anhydrous conditions during amide bond formation to prevent proton exchange. Monitor deuteration efficiency via isotopic ratio mass spectrometry .
    • Reaction Optimization : Apply a 4-factor, 3-level response surface methodology (RSM) design to evaluate molar ratios, catalyst loading, temperature, and reaction time. Use regression analysis (e.g., Design Expert 9.0) to identify optimal conditions .
    • Scale-Up Considerations : Include kinetic studies to assess reaction stability under larger batch conditions, and validate reproducibility across three independent syntheses .

    Advanced: How should researchers address discrepancies in pharmacokinetic (PK) data for this compound across in vivo models?

    Answer:

    • Data Harmonization : Conduct a post hoc analysis to stratify data by species (e.g., rodents vs. non-human primates), dosing regimens, and metabolic pathways. Use mixed-effects models to account for inter-study variability .
    • Tracer Studies : Incorporate radiolabeled (e.g., 14C^{14}C) this compound to differentiate parent compound distribution from metabolites. Compare tissue-specific uptake using autoradiography or PET imaging .
    • Sensitivity Analysis : Evaluate PK parameters (e.g., CmaxC_{\text{max}}, t1/2t_{1/2}) in a "strict protocol" subset (e.g., standardized sampling intervals) to minimize confounding factors .

    Advanced: What experimental designs are suitable for investigating the role of this compound in modulating S1P receptor dynamics in neurodegenerative models?

    Answer:

    • Mechanistic Modeling : Develop a mathematical framework to simulate S1PR1/3/4/5 binding affinities and receptor internalization rates. Validate predictions using fluorescence resonance energy transfer (FRET) assays in neuronal cell lines .
    • In Vivo Validation : Use the 3xTg-AD mouse model to assess cognitive outcomes (e.g., Novel Object Location test) alongside immunohistochemical analysis of S1PR expression in hippocampal regions. Include a blinded, placebo-controlled cohort to reduce bias .
    • Dose-Response Curves : Test multiple doses (e.g., 0.1–1.0 mg/kg) to establish therapeutic windows. Use ANOVA with Tukey’s post hoc test to compare treatment effects .

    Advanced: How can researchers resolve contradictions in reported infection risks associated with Fingolimod derivatives in immunocompromised models?

    Answer:

    • Meta-Analysis Framework : Pool data from ≥12 randomized trials (e.g., FREEDOMS I/II) using a random-effects model to calculate pooled odds ratios for infection rates. Stratify by lymphocyte count thresholds (e.g., <200 cells/µL) .
    • Immune Profiling : Perform flow cytometry on peripheral blood mononuclear cells (PBMCs) to quantify CD4+/CD8+ T-cell subsets and B-cell depletion. Correlate with cytokine arrays (e.g., IL-6, IFN-γ) to identify immune dysregulation markers .
    • Controlled Challenge Studies : Administer bacterial/viral pathogens (e.g., Listeria monocytogenes) to treated vs. untreated cohorts and monitor survival rates. Use Kaplan-Meier curves with log-rank tests for statistical significance .

    Basic: What are the best practices for documenting and reporting experimental protocols involving this compound to ensure reproducibility?

    Answer:

    • Protocol Transparency : Follow CONSORT guidelines for preclinical studies. Include step-by-step synthesis, purification, and characterization protocols in supplementary materials, with hyperlinks to raw datasets .
    • Data Archiving : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to upload spectra, chromatograms, and statistical code to repositories like Figshare or Zenodo .
    • Ethical Reporting : Disclose all conflicts of interest and animal welfare compliance (e.g., ARRIVE 2.0 guidelines) in the methods section .

    Advanced: What strategies can mitigate bias in retrospective analyses of this compound’s efficacy in real-world multiple sclerosis cohorts?

    Answer:

    • Propensity Score Matching : Balance covariates (e.g., age, EDSS scores, prior DMT use) between treatment arms using nearest-neighbor matching. Perform sensitivity analyses to assess residual confounding .
    • Time-to-Event Analysis : Use Cox proportional hazards models to compare relapse rates, adjusting for dropouts and treatment discontinuations. Report hazard ratios with 95% confidence intervals .
    • Blinded MRI Assessment : Centralize MRI analysis (e.g., Gd-enhancing lesions) across sites to reduce inter-rater variability. Include a second radiologist for discordant cases .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.